5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material sciences, and other fields. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis, which offers a rapid and efficient route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Pb(OAc)4 or MnO2.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizers like NaOCl and Pb(OAc)4, and nucleophiles for substitution reactions. Microwave irradiation is a common condition used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of N-(2-pyridyl)amidines results in the formation of 1,2,4-triazolo[1,5-a]pyridines .
Scientific Research Applications
5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like JAK1 and JAK2, and for its activity against cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Biological Research: It exhibits various biological activities, including acting as RORγt inverse agonists and PHD-1 inhibitors.
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2 enzymes, which are involved in the signaling pathways of various cytokines and growth factors . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects in conditions like inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine include:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a similar triazole ring fused to a pyrimidine ring and exhibit similar biological activities.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound is used in coordination chemistry and exhibits unique binding properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as an inhibitor of multiple enzymes. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in medicinal chemistry and material sciences.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-7(2)11-8(6)9-5-10-11/h3-5H,1-2H3 |
InChI Key |
OONLJFQZTUPWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=NC=N2)C |
Origin of Product |
United States |
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